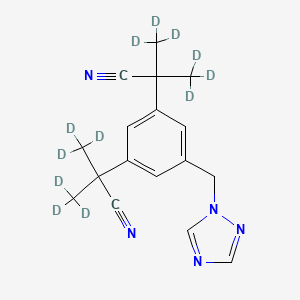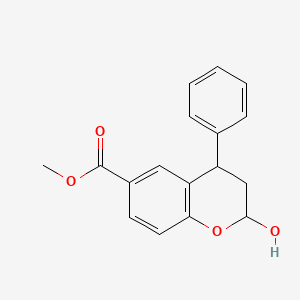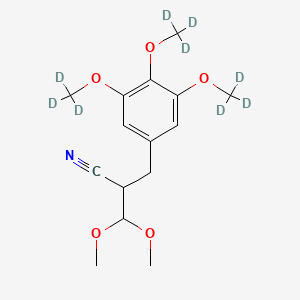
3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
It is mentioned as a product for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is a complex organic compound used in the field of organic chemistry, particularly in drug development . It’s synthesized by reacting 3,4,5-Trimethoxy-d9-cinnamaldehyde with dimethyl acetal in the presence of a catalyst .
Biochemical Pathways
As a versatile building block in organic synthesis, it can be used to synthesize a wide range of biologically active compounds .
Result of Action
As a reagent in organic synthesis, its effects would largely depend on the specific context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for preparing 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal are not extensively detailed in the available literature. . Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3,4,5-Trimethoxy-2’-cyano-di-hydrocinnamaldehyde: The non-deuterated version of the compound.
3,4,5-Trimethoxybenzaldehyde: A related compound with similar functional groups but lacking the cyano and dimethylacetal groups.
These compounds share some structural similarities but differ in their specific applications and properties.
Eigenschaften
IUPAC Name |
3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEDBQYCETMX-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662221 |
Source


|
| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185144-63-1 |
Source


|
| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
![(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562364.png)
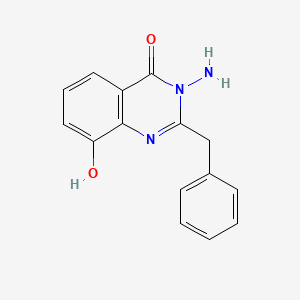
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
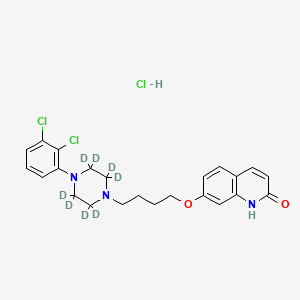
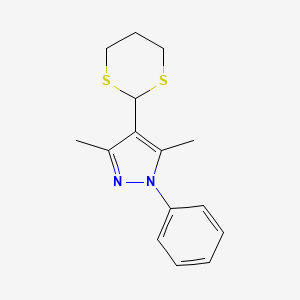
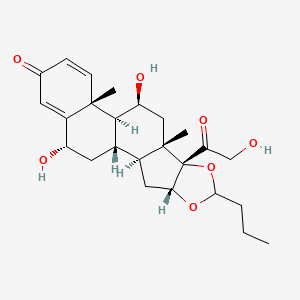
![(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B562380.png)
